![molecular formula C7H4BrN3O2 B2943379 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 1186115-49-0](/img/structure/B2943379.png)
5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one” is a complex organic molecule that contains a bromopyridinyl group and an oxadiazolone group . The bromopyridinyl group is a common motif in medicinal chemistry due to its ability to form stable bonds with a variety of other groups . The oxadiazolone group is a heterocyclic compound that contains oxygen, nitrogen, and carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromopyridinyl and oxadiazolone groups would likely be key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The bromopyridinyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Potential
The compound 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives have shown promising results in the field of anti-inflammatory research. For instance, newer N-substituted anthranilic acid derivatives, synthesized from related structures, have been identified as potent anti-inflammatory agents. These compounds demonstrated significant inflammation inhibitory activity in vivo, comparable or superior to standard drugs like phenylbutazone, indicating their potential as effective anti-inflammatory drugs with reduced ulcerogenic effects (Shalabh Sharma, V. K. Srivastava, & Ashok Kumar, 2002).
Antimicrobial and Antileishmanial Activity
Research into the antimicrobial properties of this compound derivatives has revealed their potential as antibacterial and antileishmanial agents. A study on 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one demonstrated low effectiveness against certain bacterial species but exhibited high antileishmanial activity. This highlights the compound's potential in the development of new treatments for infectious diseases (R. Ustabaş, Nevin Süleymanoğlu, Y. Ünver, & Ş. Direkel, 2020).
Apoptosis Induction and Anticancer Activity
Another significant application of this compound derivatives is in the field of cancer research. These compounds have been identified as novel apoptosis inducers with the potential to act as anticancer agents. For example, certain derivatives have shown activity against breast and colorectal cancer cell lines by inducing apoptosis and arresting cells in the G1 phase, providing a new avenue for cancer treatment strategies (Han-Zhong Zhang, S. Kasibhatla, J. Kuemmerle, et al., 2005).
Polymorphism and Crystal Structure Studies
The study of polymorphism and crystal structure is crucial in understanding the physical and chemical properties of pharmaceutical compounds. This compound derivatives have been investigated for their polymorphic forms, providing insights into their stability and potential biological activity. For instance, the discovery of concomitant polymorphic forms of related structures underscores the importance of crystallography in drug development and formulation (S. Shishkina, I. Konovalova, V. R. Karpina, et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(2-9-3-5)6-10-11-7(12)13-6/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYYDVOFONXVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.